2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate

Catalog No.
S735356
CAS No.
205926-99-4
M.F
C12H4F8O3
M. Wt
348.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4...

CAS Number

205926-99-4

Product Name

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol;hydrate

Molecular Formula

C12H4F8O3

Molecular Weight

348.14 g/mol

InChI

InChI=1S/C12H2F8O2.H2O/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16;/h21-22H;1H2

InChI Key

TYCYMOVGXPVZGN-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F.O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F.O

Liquid Crystal Applications:

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate (often referred to simply as F6TPDO) is a crucial material in scientific research related to liquid crystal (LC) displays.

  • Alignment Layer Material: F6TPDO functions as an alignment layer in LC displays. These layers influence the orientation of the liquid crystal molecules, which is vital for optimal display performance. F6TPDO's ability to self-assemble into well-defined structures on various substrates makes it a valuable material for achieving uniform and predictable LC alignment [].
  • Optical Film: Research has explored F6TPDO's potential as an optical film in LC displays. These films manipulate light propagation within the display, impacting factors like contrast and viewing angle. Studies suggest F6TPDO's fluorine substitution and rigid molecular structure contribute to its desirable optical properties for LC applications [].

Organic Light-Emitting Diodes (OLEDs):

F6TPDO is also being investigated in the field of organic light-emitting diodes (OLEDs).

  • Hole Transport Layer: Research suggests F6TPDO can function as a hole transport layer (HTL) in OLED devices. HTLs facilitate the movement of positively charged carriers (holes) within the OLED, influencing its efficiency and performance. F6TPDO's aromatic structure and fluorine substitution are believed to contribute to its efficient hole transport capabilities [].

Other Potential Applications:

Beyond LC and OLED research, F6TPDO's unique properties are being explored in other scientific areas:

  • Sensor Development: Studies are investigating F6TPDO's potential use in sensing applications due to its ability to interact with specific molecules and its electrochemical properties [].
  • Biomedical Research: Initial research suggests F6TPDO may have biomedical applications as it exhibits antibacterial properties against certain bacterial strains. However, further research is necessary to fully understand its potential and safety in this context.

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate is a fluorinated organic compound characterized by its unique structure and properties. It is a derivative of biphenyl, where eight hydrogen atoms are replaced by fluorine atoms, and two hydroxyl (–OH) groups are present on the biphenyl structure. The molecular formula for this compound is C₁₂H₄F₈O₃, and it has a molecular weight of approximately 358.14 g/mol .

The presence of multiple fluorine atoms imparts significant chemical stability and hydrophobic characteristics to the compound. The hydroxyl groups contribute to its potential solubility in polar solvents and may influence its biological interactions.

Due to the lack of extensive research, the mechanism of action for OF-BDP hydrate remains unknown.

  • No specific safety information regarding flammability, reactivity, or toxicity is currently available in scientific publications.

The chemical reactivity of 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate primarily involves nucleophilic substitution reactions due to the presence of the hydroxyl groups. Under acidic or basic conditions, the hydroxyl groups can participate in dehydration reactions or further nucleophilic additions. For example:

  • Acid-Catalyzed Reactions: The hydroxyl groups can be protonated under acidic conditions, enhancing their electrophilicity and facilitating nucleophilic attack by other reagents.
  • Base-Catalyzed Reactions: In basic conditions, the hydroxyl groups can deprotonate to form alkoxide ions, which are strong nucleophiles that can react with electrophiles.

Additionally, the compound may undergo hydrolysis or hydration reactions depending on the environmental conditions .

The synthesis of 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate typically involves several steps:

  • Fluorination: The starting biphenyl compound undergoes fluorination using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride (SF₄) or xenon difluoride (XeF₂) under controlled conditions.
  • Hydroxylation: The introduction of hydroxyl groups can be achieved through reactions with strong bases or via hydrolysis of appropriate precursors that contain reactive halides.
  • Hydration: The final product may be isolated as a hydrate by crystallization from aqueous solutions.

These methods require careful control of reaction conditions to ensure selectivity and yield .

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate has potential applications in various fields:

  • Pharmaceuticals: Its unique properties may allow for use in drug formulations where stability and bioavailability are critical.
  • Material Science: The compound's hydrophobic nature makes it suitable for use in coatings and polymers that require water repellency.
  • Electronics: Due to its thermal stability and electrical insulating properties, it may find applications in electronic materials.

Interaction studies involving 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate focus on its behavior in biological systems and its interactions with other chemical entities. Preliminary studies indicate that fluorinated compounds often exhibit altered interaction profiles compared to their non-fluorinated counterparts due to differences in polarity and steric hindrance.

Investigating these interactions is crucial for understanding the compound's potential toxicity and efficacy in various applications .

Several compounds share structural similarities with 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate. These include:

Compound NameMolecular FormulaKey Features
Octafluoro-4,4'-biphenolC₁₂H₂F₈O₂Similar fluorination pattern; fewer hydroxyl groups
2-Fluoro-4-biphenolC₁₂H₉F₁OContains one fluorine; different reactivity profile
PerfluorobiphenylC₁₂F₁₀Fully fluorinated; lacks hydroxyl groups

Uniqueness

The uniqueness of 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate lies in its combination of multiple fluorine substituents alongside hydroxyl groups. This specific arrangement enhances both its chemical stability and potential reactivity compared to similar compounds that lack such functional diversity.

Dates

Last modified: 08-15-2023

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